1H NMR and 13C NMR spectrum of "2-(4-(methoxycarbonyl)phenyl)acetic acid"
1H NMR and 13C NMR spectrum of "2-(4-(methoxycarbonyl)phenyl)acetic acid"
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-(4-(methoxycarbonyl)phenyl)acetic Acid
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within the pharmaceutical and drug development sectors. It provides unparalleled insights into the molecular structure of organic compounds. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(4-(methoxycarbonyl)phenyl)acetic acid, a substituted phenylacetic acid derivative. The interpretation of these spectra serves as a quintessential example for researchers and scientists in confirming molecular structure and purity.
Molecular Structure and NMR-Active Nuclei:
The structure of 2-(4-(methoxycarbonyl)phenyl)acetic acid contains several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. Understanding these environments is key to a full spectral assignment.
Caption: Molecular structure of 2-(4-(methoxycarbonyl)phenyl)acetic acid.
Part 1: Experimental Protocol - NMR Sample Preparation
The quality of NMR data is intrinsically linked to the quality of the sample preparation. A meticulously prepared sample is crucial for obtaining high-resolution spectra with minimal artifacts.
Step-by-Step Protocol:
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Sample Weighing: Accurately weigh 5-25 mg of 2-(4-(methoxycarbonyl)phenyl)acetic acid for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2]
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Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[1][2] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Ensure the sample is fully dissolved; gentle vortexing or sonication can aid this process.
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Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity and degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool into a clean NMR tube.
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Transfer to NMR Tube: Carefully transfer the filtered solution into a high-quality 5 mm NMR tube. Avoid any solid particles in the final sample.[3]
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Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
Caption: Workflow for NMR sample preparation.
Part 2: ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Data:
The ¹H NMR spectrum of 2-(4-(methoxycarbonyl)phenyl)acetic acid was recorded on a 400 MHz spectrometer in CDCl₃.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.00 | Doublet (d) | 2H | 8.2 | Aromatic Protons (a) |
| 7.35 | Doublet (d) | 2H | 8.2 | Aromatic Protons (b) |
| 3.90 | Singlet (s) | 3H | - | Methoxy Protons (c) |
| 3.70 | Singlet (s) | 2H | - | Methylene Protons (d) |
| ~11-12 (Broad) | Singlet (s) | 1H | - | Carboxylic Acid Proton (e) |
Note: The carboxylic acid proton is often broad and may not be consistently observed or may exchange with residual water in the solvent.
Detailed Interpretation:
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Aromatic Protons (a & b): The signals at 8.00 and 7.35 ppm are characteristic of protons attached to an aromatic ring.[4][5] The downfield shift to 8.00 ppm for two of the protons (a) is due to the deshielding effect of the electron-withdrawing methoxycarbonyl group. The other two aromatic protons (b) appear slightly more upfield at 7.35 ppm. The para-substitution pattern of the benzene ring results in two distinct sets of chemically equivalent protons.[4] Each signal appears as a doublet with an identical coupling constant of 8.2 Hz, which is typical for ortho-coupling in aromatic systems. This splitting pattern confirms their adjacency on the aromatic ring.
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Methoxy Protons (c): The sharp singlet at 3.90 ppm, integrating to three protons, is characteristic of the methyl group of the ester functionality (-OCH₃). Its singlet nature indicates no adjacent protons to couple with.
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Methylene Protons (d): The singlet at 3.70 ppm, integrating to two protons, is assigned to the methylene group (-CH₂-) of the acetic acid side chain. These protons are adjacent to a quaternary carbon of the aromatic ring and the carbonyl carbon of the carboxylic acid, hence they do not show any coupling.
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Carboxylic Acid Proton (e): The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet in the region of 10-13 ppm. Its broadness is a result of chemical exchange and hydrogen bonding.
Caption: ¹H NMR assignments for 2-(4-(methoxycarbonyl)phenyl)acetic acid.
Part 3: ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Experimental Data:
The ¹³C NMR spectrum was recorded on a 101 MHz spectrometer in CDCl₃.[1]
| Chemical Shift (δ) ppm | Assignment |
| 176.8 | Carboxylic Acid Carbonyl (C=O) |
| 166.9 | Ester Carbonyl (C=O) |
| 138.4 | Aromatic Carbon (ipso, attached to -CH₂COOH) |
| 129.9 | Aromatic Carbons (-CH) |
| 129.5 | Aromatic Carbons (-CH) |
| 129.2 | Aromatic Carbon (ipso, attached to -COOCH₃) |
| 52.2 | Methoxy Carbon (-OCH₃) |
| 40.9 | Methylene Carbon (-CH₂-) |
Detailed Interpretation:
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Carbonyl Carbons: The two signals in the most downfield region at 176.8 and 166.9 ppm are assigned to the carbonyl carbons of the carboxylic acid and the ester, respectively. Their significant downfield shift is due to the strong deshielding effect of the double-bonded oxygen atoms.
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Aromatic Carbons: Carbons within an aromatic ring typically resonate in the 120-150 ppm range.[5] The signals at 138.4, 129.9, 129.5, and 129.2 ppm are all attributed to the carbons of the benzene ring. The two quaternary carbons (ipso-carbons), which are directly attached to the substituents, are found at 138.4 and 129.2 ppm. The protonated aromatic carbons appear at 129.9 and 129.5 ppm.
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Aliphatic Carbons: The signal at 52.2 ppm is assigned to the methoxy carbon of the ester group. The methylene carbon of the acetic acid moiety appears at 40.9 ppm.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(4-(methoxycarbonyl)phenyl)acetic acid aligns perfectly with its known molecular structure. The chemical shifts, multiplicities, and coupling constants observed in the ¹H NMR spectrum, along with the distinct carbon signals in the ¹³C NMR spectrum, provide a self-validating confirmation of the compound's identity and substitution pattern. This guide serves as a practical reference for researchers in the structural elucidation of similar aromatic compounds.
References
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Supporting Information for a research article. The Royal Society of Chemistry. [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
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Small molecule NMR sample preparation. Georgia State University. [Link]
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NMR Sample Preparation. University of California, Riverside. [Link]
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Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]
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Aromatics. Organic Chemistry at CU Boulder. [Link]
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Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
